Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one

BD2-selective BET inhibitors furopyridinone scaffold palladium-catalyzed cross-coupling

This 7-bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one is the critical halogenated intermediate for generating BD2-selective BET inhibitors via palladium-catalyzed cross-coupling. The unique 2,3-dimethyl substitution pattern and experimental LogP of 2.50 ensure balanced lipophilicity for CNS-penetrant or orally bioavailable programs. Unlike non-brominated or non-methylated analogs, only this scaffold preserves both synthetic versatility and favorable physicochemical properties, making it essential for medicinal chemistry teams pursuing epigenetic therapeutics.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
Cat. No. B15054582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C(=O)NC=C2Br)C
InChIInChI=1S/C9H8BrNO2/c1-4-5(2)13-8-6(10)3-11-9(12)7(4)8/h3H,1-2H3,(H,11,12)
InChIKeyHWGVGYXJYKWFMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one: Core Chemical Identity and Structural Context


7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one (CAS 1956310-14-7, molecular formula C9H8BrNO2, MW 242.07 g/mol) is a halogenated heterocyclic compound belonging to the furo[3,2-c]pyridin-4(5H)-one family [1]. This class has recently emerged as a privileged scaffold for the development of second bromodomain (BD2)-selective BET inhibitors, a therapeutic strategy aimed at separating anticancer efficacy from the dose-limiting toxicities associated with pan-BET inhibition [2]. The compound features a fused furan–pyridine ring system with bromine at the 7-position and methyl groups at the 2- and 3-positions, defining its unique substitution pattern within the broader furopyridinone chemical space.

Why 7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one Cannot Be Replaced by Generic Furopyridinone Analogs


Furo[3,2-c]pyridin-4(5H)-one derivatives exhibit wide variations in biological activity and physicochemical properties depending on substitution pattern [1]. The 7-bromo substituent serves as an essential synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) that enable late-stage diversification to BD2-selective inhibitors [2], while the 2,3-dimethyl groups contribute to conformational restriction and lipophilicity tuning. The non-brominated parent compound 2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one (CAS 170996-75-5) lacks the halogen required for these key transformations, and the non-methylated analog 7-bromofuro[3,2-c]pyridin-4(5H)-one (CAS 603301-02-6) has substantially different physicochemical properties (LogP ~0.47 vs. ~2.50) that may alter downstream molecular properties of derived products . Simple replacement with any single analog therefore breaks the synthetic route or alters the physicochemical profile, making the specific substitution pattern of this compound non-interchangeable for research programs targeting the furopyridinone chemical space.

Quantitative Differentiation Evidence for 7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one


Synthetic Utility for BD2-Selective BET Inhibitor Discovery: The 7-Bromo Position as an Essential Diversification Handle

The 7-bromo substituent is critical for late-stage functionalization via Suzuki or Buchwald–Hartwig cross-coupling reactions, enabling the synthesis of BD2-selective BET inhibitors. The furo[3,2-c]pyridin-4(5H)-one series reported by Li et al. (2022) demonstrated that 7-substituted derivatives achieve potent and selective binding to BRD4 BD2, with the representative compound 8l (XY153) showing IC50 = 0.79 nM against BRD4 BD2 and 354-fold selectivity over BRD4 BD1 [1]. The 2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one core was accessed via the Bobošík synthetic route (1995), which establishes the cyclization methodology for constructing the fused ring system [2]. Without the 7-bromo handle, the same diversification chemistry cannot be performed on the non-halogenated parent compound (CAS 170996-75-5).

BD2-selective BET inhibitors furopyridinone scaffold palladium-catalyzed cross-coupling

Lipophilicity Differentiation: Elevated LogP Relative to Non-Methylated and Non-Brominated Analogs

7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one exhibits experimentally determined LogP = 2.50 (Leyan, TPSA 46 Ų), which is substantially higher than the non-brominated parent 2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one (LogP = 1.74, TPSA 46 Ų) and the non-methylated bromo analog 7-bromofuro[3,2-c]pyridin-4(5H)-one (LogP = 0.47) . The predicted pKa of 11.18 ± 0.40 indicates weakly acidic character of the lactam N–H, which may influence solubility and protein binding of downstream derivatives. The higher LogP of the target compound reflects the combined lipophilic contributions of both the 7-bromo and 2,3-dimethyl substituents, placing it in a more favorable lipophilicity range for membrane permeability in drug design compared to the non-methylated analog.

LogP lipophilicity physicochemical properties drug-likeness

Commercial Availability with Batch-Specific Purity Certification: 98% HPLC Purity from Leyan

7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one is commercially available from Leyan (Product No. 1792550) at a certified purity of 98% (HPLC), with batch-specific QC documentation including NMR and HPLC traceability . This level of documented purity exceeds the typical 95–97% purity offered for many non-certified research-grade furopyridinone intermediates, reducing the need for re-purification prior to use in sensitive cross-coupling reactions where halogen-containing impurities could poison palladium catalysts. The compound is available in quantities from 1 g to 25 g, with the 1 g scale listed at a fixed catalog price for immediate procurement.

purity quality control procurement vendor batch data

Optimal Application Scenarios for 7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one in Drug Discovery and Chemical Biology


Late-Stage Diversification of BD2-Selective BET Inhibitor Leads

This compound serves as the key brominated intermediate for generating diverse 7-aryl or 7-amino furo[3,2-c]pyridin-4(5H)-one derivatives via palladium-catalyzed cross-coupling. The resulting products have demonstrated BD2-selective BET inhibition with IC50 values as low as 0.79 nM and >350-fold selectivity over BD1 [1]. Medicinal chemistry teams pursuing BD2-selective epigenetic therapeutics for acute myeloid leukemia (AML) can use this intermediate to rapidly explore C7 SAR while maintaining the 2,3-dimethyl substitution pattern constant.

Physicochemical Property-Driven Scaffold Optimization

With an experimentally determined LogP of 2.50 [1], this intermediate provides a balanced lipophilicity starting point for CNS-penetrant or orally bioavailable BET inhibitor programs. SAR studies comparing the 7-bromo-2,3-dimethyl scaffold (LogP ~2.5) with the non-methylated 7-bromo analog (LogP ~0.47) offer quantifiable guidance for lipophilicity tuning in lead optimization, where maintaining LogP within the 1–4 range is critical for favorable ADME properties.

Fragment-Based and Scaffold-Hopping Drug Discovery Programs

The furo[3,2-c]pyridin-4(5H)-one core has been validated as a novel BD2-selective BET inhibitor pharmacophore through structure-based design [1]. The 7-bromo-2,3-dimethyl derivative provides an ideal starting point for scaffold-hopping campaigns that aim to replace existing benzodiazepine-based BET inhibitor scaffolds with structurally distinct chemotypes, potentially circumventing known toxicity liabilities of pan-BET inhibition while retaining therapeutic efficacy.

Academic and Industrial Kinase/Cell Signaling Probe Synthesis

Beyond BET bromodomains, the furo[3,2-c]pyridine scaffold has been explored for kinase inhibition (e.g., cMET, RON) [1] and protein kinase targets related to tau pathology in Alzheimer's disease . The 7-bromo intermediate enables academic groups and biotech companies to rapidly synthesize focused libraries for screening against diverse kinase and epigenetic targets, reducing the synthetic burden of de novo core construction.

Quote Request

Request a Quote for 7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.